1-(3,4-Difluorophenyl)-1-cyclopropyl ethanol
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Overview
Description
1-(3,4-Difluorophenyl)-1-cyclopropyl ethanol is an organic compound characterized by the presence of a cyclopropyl group attached to an ethanol moiety, with two fluorine atoms substituted at the 3 and 4 positions of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Difluorophenyl)-1-cyclopropyl ethanol typically involves the reduction of the corresponding ketone precursor, 1-(3,4-Difluorophenyl)-1-cyclopropyl ethanone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve biocatalytic approaches, utilizing engineered ketoreductases for the enantioselective reduction of the ketone precursor. This method offers high enantioselectivity and yield, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Difluorophenyl)-1-cyclopropyl ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, 1-(3,4-Difluorophenyl)-1-cyclopropyl ethanone, using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: As mentioned earlier, the compound can be synthesized by reducing the corresponding ketone precursor.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products:
Oxidation: 1-(3,4-Difluorophenyl)-1-cyclopropyl ethanone
Reduction: this compound
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-(3,4-Difluorophenyl)-1-cyclopropyl ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of 1-(3,4-Difluorophenyl)-1-cyclopropyl ethanol involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its interactions with enzymes and receptors, leading to various biochemical and physiological responses. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action .
Comparison with Similar Compounds
1-(3,4-Difluorophenyl)-1-cyclopropyl ethanol can be compared with other similar compounds, such as:
- 1-(2,4-Difluorophenyl)-1-cyclopropyl ethanol
- 1-(2,6-Difluorophenyl)-1-cyclopropyl ethanol
- 1-(3,4-Difluorophenyl)-1-cyclopropyl ethanone
These compounds share structural similarities but differ in the position of the fluorine atoms or the presence of different functional groups. The unique positioning of the fluorine atoms in this compound contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
1-cyclopropyl-1-(3,4-difluorophenyl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O/c1-11(14,7-2-3-7)8-4-5-9(12)10(13)6-8/h4-7,14H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKRXNZNIXKQZCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)(C2=CC(=C(C=C2)F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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